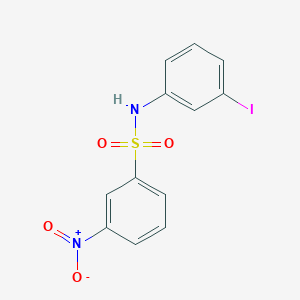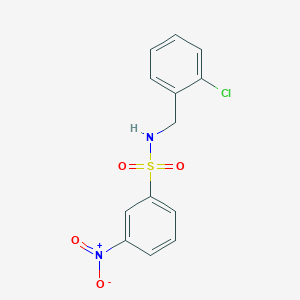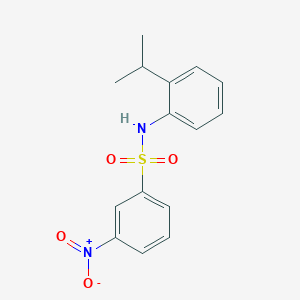![molecular formula C18H19N3O3S B410665 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide](/img/structure/B410665.png)
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a methyl group and a phenoxyacetyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid in the presence of a base to form the corresponding ester. The ester is subsequently converted to the amide by reaction with ammonia or an amine. Finally, the amide is treated with a thiocarbamoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxyacetyl derivatives.
科学的研究の応用
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide: Unique due to its specific substitution pattern and functional groups.
2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide: Similar structure but different substitution pattern.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4g/mol |
IUPAC名 |
4-methyl-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-12-7-9-14(10-8-12)17(23)19-18(25)21-20-16(22)11-24-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
InChIキー |
YVDLMQCWRXYCBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


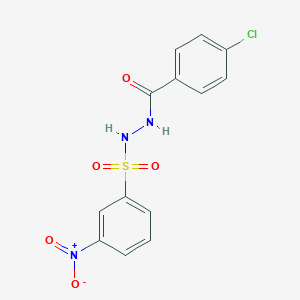
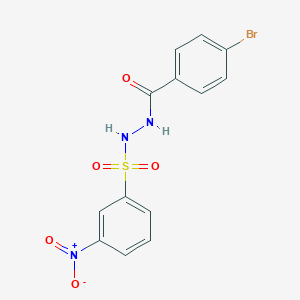
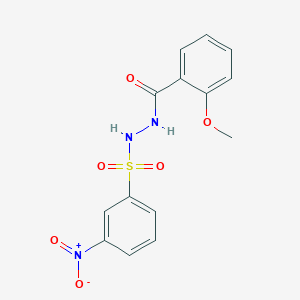
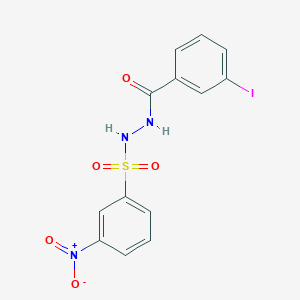
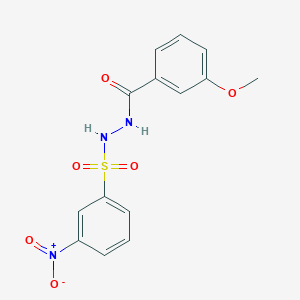
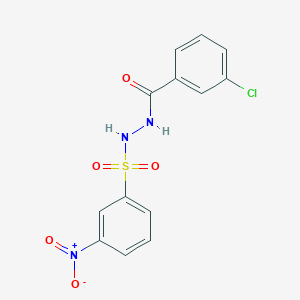
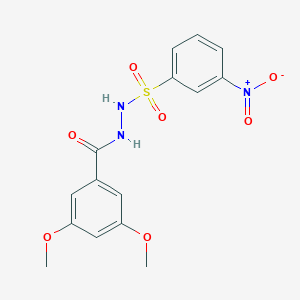
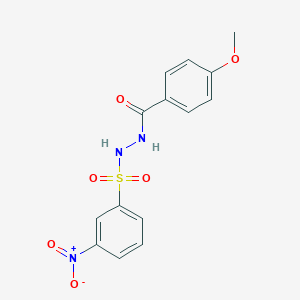
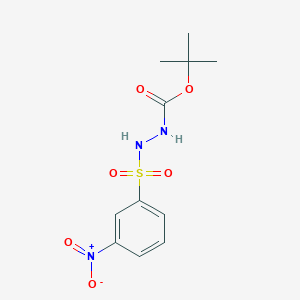
![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)
